4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole
Description
4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-chlorophenyl group at position 4 and a 4-fluorophenylsulfanyl group at position 3. The compound’s synthesis typically involves cyclization reactions of thiosemicarbazides or coupling of halogenated aryl precursors with thiol-containing intermediates .
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVHRUJUNBCSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Pathways and Reaction Mechanisms
Cyclization of Thiohydrazide Intermediates
The foundational step in synthesizing 1,2,3-thiadiazole derivatives involves cyclization of thiohydrazides. For this compound, 4-chlorobenzohydrazide serves as the precursor. The process begins with esterification of 4-chlorobenzoic acid using methanol and sulfuric acid, yielding methyl 4-chlorobenzoate (80% yield). Subsequent hydrazination with hydrazine hydrate produces 4-chlorobenzohydrazide, which reacts with carbon disulfide (CS₂) under basic conditions to form a potassium thiohydrazide salt.
Key reaction conditions :
- Cyclization : Treatment of the potassium salt with concentrated sulfuric acid at 0°C induces cyclization, forming 5-(4-chlorophenyl)-1,2,3-thiadiazole-2-thiol. This intermediate is critical for introducing the sulfanyl group at position 5.
Table 1: Cyclization Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0°C | |
| Acid Catalyst | H₂SO₄ (98%) | |
| Reaction Time | 6 hours | |
| Yield | 81% |
Introduction of the 4-Fluorophenylsulfanyl Group
The thiol group at position 5 of the thiadiazole ring undergoes nucleophilic substitution with 4-fluorophenylsulfenyl chloride. This step requires careful optimization of solvents and reaction conditions to avoid side reactions.
Mechanistic insights :
- Nucleophilic Attack : The thiolate anion (generated in situ using a base like NaOH) attacks the electrophilic sulfur atom in 4-fluorophenylsulfenyl chloride, displacing chloride and forming the sulfanyl bond.
- Solvent Optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing ionic intermediates.
Table 2: Sulfanyl Group Introduction
| Condition | Optimization Outcome | Source |
|---|---|---|
| Solvent | DMF > Dichloromethane | |
| Base | NaOH (1 equiv) | |
| Reaction Time | 4 hours | |
| Yield | 68–75% |
Alternative Synthetic Routes
Sulfonyl Chloride Intermediate Pathway
An alternative approach involves converting the thiol intermediate into a sulfonyl chloride before introducing the 4-fluorophenyl group. This method, adapted from analogous thiadiazole syntheses, uses chlorine gas in 1,2-dichloroethane/water to generate 5-(4-chlorophenyl)-1,2,3-thiadiazole-2-sulfonyl chloride. Subsequent reaction with 4-fluorothiophenol in the presence of triethylamine yields the target compound.
Advantages :
- Higher functional group tolerance due to the stability of sulfonyl chlorides.
- Scalability for industrial production.
Table 3: Sulfonylation Efficiency
| Parameter | Value | Source |
|---|---|---|
| Chlorination Solvent | 1,2-Dichloroethane/H₂O | |
| Reaction Temperature | −2°C to 0°C | |
| Yield of Sulfonyl Chloride | 42% |
Reaction Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent profoundly impacts yields in both cyclization and sulfanyl group introduction. For example, cyclization in acetic acid/water mixtures led to poor solubility, whereas 1,2-dichloroethane/water improved substrate dispersion. Similarly, conducting sulfanyl substitutions above 0°C resulted in decomposition, necessitating strict temperature control.
Byproduct Formation and Mitigation
Common byproducts include disulfide derivatives (from thiol oxidation) and unreacted sulfenyl chloride. These are minimized by:
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : The aromatic protons of the 4-chlorophenyl group appear as doublets at δ 7.78–7.61 ppm, while the 4-fluorophenyl group resonates at δ 7.39–7.42 ppm.
- IR Spectroscopy : Absorptions at 1260–1280 cm⁻¹ confirm C–N stretching in the thiadiazole ring, and 1080–1100 cm⁻¹ corresponds to C–F vibrations.
Table 4: Key Spectral Data
| Technique | Diagnostic Signal | Source |
|---|---|---|
| ¹H NMR | δ 7.78 (d, J = 8.6 Hz) | |
| ¹³C NMR | δ 165.8 (C=N) | |
| IR | 1089 cm⁻¹ (C–F) |
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound exhibit antiviral and anticancer activity . For instance, analogous 5-(4-chlorophenyl)-1,3,4-thiadiazoles show IC₅₀ values of 2.32–10.10 µg/mL against HepG2 and MCF-7 cell lines. These bioactivities underscore the importance of robust synthetic protocols for structure-activity relationship studies.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and biological activity.
Mechanistic Insight :
-
The sulfanyl group is oxidized stepwise:
-
Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) serves as the oxidizing agent, with the latter providing higher selectivity for sulfone formation.
Nucleophilic Substitution at the Thiadiazole Ring
The thiadiazole ring’s electron-deficient nature allows nucleophilic attack at the C-4 or C-5 positions, depending on substituent effects.
Key Observations :
-
The 4-chlorophenyl group stabilizes the thiadiazole ring, directing nucleophiles toward the C-5 position.
-
Alkylation of the sulfanyl group proceeds via a thiolate intermediate, enhancing reactivity toward electrophiles .
Electrophilic Aromatic Substitution (EAS)
The chlorophenyl and fluorophenyl rings undergo EAS, though reactivity is moderated by the electron-withdrawing halogens.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-chlorophenyl derivatives | |
| Halogenation | Cl₂/FeCl₃, 40°C | Di/trihalogenated aryl derivatives |
Substituent Effects :
-
Chlorine (strongly deactivating, meta-directing) and fluorine (weakly deactivating, ortho/para-directing) guide electrophiles to specific positions .
-
Nitration occurs preferentially on the chlorophenyl ring due to greater ring activation compared to the fluorophenyl group .
Reduction Reactions
The thiadiazole ring can be reduced under harsh conditions, though this is less common due to its aromatic stability.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ring opening | LiAlH₄, THF, reflux, 24 h | Thiolactam or thioamide intermediates |
Mechanistic Pathway :
-
Reduction breaks the N–S bond in the thiadiazole ring, yielding open-chain sulfur-containing products.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl rings.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | Biaryl derivatives |
Catalytic Efficiency :
-
The fluorophenyl group enhances coupling yields due to its electron-deficient nature, favoring oxidative addition with palladium .
Stability Under Hydrolytic Conditions
The compound exhibits moderate stability in aqueous acidic/basic environments:
| Condition | Observation | Degradation Products |
|---|---|---|
| 1M HCl, 60°C, 24 h | Partial hydrolysis of sulfanyl group | 4-Chlorophenylthiol + fluorophenyl disulfide |
| 1M NaOH, RT, 48 h | Thiadiazole ring remains intact | No significant degradation |
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole serves as a valuable building block for the construction of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.
Research into the biological applications of this compound has revealed potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have indicated that derivatives of thiadiazoles exhibit significant activity against various bacterial strains and fungi. For instance, the compound's ability to inhibit microbial growth has been documented through in vitro assays.
- Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest it may affect pathways involved in tumor growth and metastasis.
Medicinal Chemistry
Due to its structural characteristics, 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole is explored as a potential therapeutic agent. Its interactions with specific molecular targets can modulate enzyme activities or receptor functions, which is crucial in drug development.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- A study published in Drug Design, Development and Therapy demonstrated that thiadiazole derivatives possess a range of pharmacological activities including antifungal and anticancer effects .
- Another research article focused on molecular docking studies that elucidated the binding modes of these compounds with biological receptors . The findings suggested promising interactions that could lead to effective drug candidates.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and fluorophenyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs and their physicochemical properties, biological activities, and crystallographic features.
Structural Analogs with Halogen Variations
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Key Insight: Compounds 4 and 5 are isostructural, with Cl/F substitution causing minor adjustments in crystal packing due to differences in halogen size and electronegativity.
Enzyme Inhibitors with Sulfanyl/Thiadiazole Motifs
- 4-Carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole: A potent inhibitor of human glycolate oxidase and rat long-chain hydroxy acid oxidase. Co-crystallization studies reveal the sulfanyl group forms critical hydrogen bonds with active-site residues (e.g., His290 in lactate monooxygenase) .
- 4-(3,4,5-Trimethoxyphenyl)-5-(3-hydroxy-4-methoxy)-1,2,3-thiadiazole : Exhibits anti-tubulin activity (IC₅₀ = 1.2 μM) by disrupting microtubule polymerization, comparable to combretastatin A-4 (CA-4) .
Key Insight : The sulfanyl group is critical for enzyme binding, but substituent polarity (e.g., carboxylic acid vs. hydrophobic aryl groups) dictates target specificity. The trimethoxyphenyl moiety enhances tubulin binding via hydrophobic interactions .
COX Inhibitors with Triazole/Thiadiazole Cores
- 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole : Displays COX-2 selectivity (SI = 1.89) via molecular docking studies .
- 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole : Predicted to inhibit COX-2 based on structural similarity to triazole analogs .
Key Insight : Replacing the thiadiazole core with a triazole ring improves COX-2 selectivity, likely due to enhanced hydrogen-bonding capacity .
Biological Activity
The compound 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.
- Molecular Formula : C15H9ClFN3O3S2
- Molecular Weight : 397.83 g/mol
- CAS Number : 338791-89-2
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound in focus has shown promising results against various cancer cell lines.
In Vitro Studies
-
Cytotoxicity Evaluation :
- A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, demonstrating their potential as effective anticancer agents .
-
Mechanisms of Action :
- The mechanism underlying the anticancer activity involves apoptosis induction. The treatment with these compounds resulted in an increased Bax/Bcl-2 ratio and elevated levels of caspase-9, indicating apoptosis through mitochondrial pathways . Additionally, cell cycle analysis showed arrest at the S and G2/M phases in treated cells .
In Vivo Studies
In vivo studies using tumor-bearing mice models have demonstrated that the compound can selectively target sarcoma cells, further supporting its potential as an effective therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure significantly influence the biological activity of thiadiazole derivatives. For instance:
- Substituting different aryl groups can enhance cytotoxicity.
- The introduction of a piperazine or piperidine moiety has been shown to improve antiproliferative activity significantly .
Comparative Table of Biological Activity
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Apoptosis via Bax/Bcl-2 modulation |
| 4i | HepG2 | 2.32 | Cell cycle arrest at S/G2M phase |
| 4-(4-Chlorophenyl)-5-[(4-Fluorophenyl)sulfanyl]-1,2,3-thiadiazole | MCF-7/HepG2 | 10.10/3.21 | Apoptosis induction |
Case Studies
Several case studies have explored the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on MCF-7 Cells :
- In Vivo Efficacy :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole?
- Methodological Answer : Synthesis typically involves multi-step processes, including cyclization of thiosemicarbazide intermediates under acidic conditions. For example, reacting 4-chlorophenyl hydrazine with carbon disulfide to form a thiadiazole core, followed by sulfanyl group introduction via nucleophilic substitution with 4-fluorothiophenol. Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires precise temperature control (70–80°C) and inert atmospheres to prevent oxidation .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to verify aromatic proton environments and sulfur/carbon linkages.
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–S bond lengths: ~1.7–1.8 Å) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 351.02) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays:
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2 inhibition at 10 µM concentration) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Target identification : Use affinity chromatography or pull-down assays with tagged proteins.
- Molecular dynamics (MD) simulations : Analyze binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) to enzymes like dihydrofolate reductase (DHFR).
- Cellular pathway analysis : Measure apoptosis markers (e.g., caspase-3 activation) or ROS production via flow cytometry .
Q. How to resolve contradictions in bioactivity data between this compound and its structural analogs?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
-
Synthesize analogs : Vary substituents (e.g., replace 4-fluorophenyl with 2-fluorophenyl).
-
Comparative testing : Use standardized assays (e.g., fixed IC protocols) to minimize variability.
-
Statistical analysis : Apply ANOVA to identify significant activity differences (p < 0.05) .
Substituent Biological Activity (IC, µM) Reference 4-Chlorophenyl 12.4 (COX-2 inhibition) 4-Methoxyphenyl >50 (Inactive) 2-Fluorophenyl 28.7 (Moderate activity)
Q. What computational models predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses (e.g., docking score ≤ -7.0 kcal/mol suggests strong affinity).
- QSAR modeling : Develop regression models linking logP values to antimicrobial potency (R > 0.8).
- Validation : Cross-check with experimental IC data to refine parameters .
Q. How to analyze oxidative/reductive pathways affecting the compound’s stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
